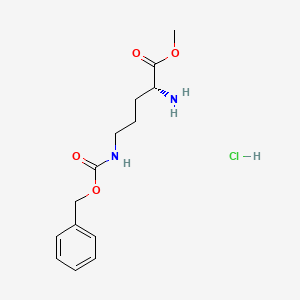

methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride

Description

Methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride (CAS: 352274-96-5) is a protected amino acid derivative with the molecular formula C₁₄H₂₀N₂O₄·HCl and a molar mass of 280.32 g/mol . Structurally, it features:

- A methyl ester group at the C-terminus.

- A benzyloxycarbonyl (Z) protecting group on the δ-amino group of the D-ornithine backbone.

- R-configuration at the α-carbon, distinguishing it from more common L-amino acids.

This compound is primarily used in peptide synthesis, where the Z group provides stability under basic conditions but requires hydrogenolysis or strong acids (e.g., HBr/acetic acid) for removal .

Properties

IUPAC Name |

methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4.ClH/c1-19-13(17)12(15)8-5-9-16-14(18)20-10-11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10,15H2,1H3,(H,16,18);1H/t12-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJMKNWYEVTCNT-UTONKHPSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate; hydrochloride, also known as N5-[(Phenylmethoxy)carbonyl]-D-ornithine methyl ester, is a compound with notable biological activities. This article delves into its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C14H20N2O4

- Molecular Weight : 280.32 g/mol

- CAS Number : 352274-96-5

- Structure : The compound features a pentanoate backbone with an amino group and a phenylmethoxycarbonyl group that contributes to its biological activity.

The biological activity of methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate is primarily attributed to its role as a modulator in various biochemical pathways. It has been shown to interact with enzymes and receptors involved in metabolic processes.

Enzyme Interactions

- Enzyme Substrate Relationships : Research indicates that this compound acts as a substrate in enzyme-catalyzed reactions, influencing metabolic pathways associated with amino acid metabolism and protein synthesis .

- Inhibition Studies : Some studies have demonstrated its potential as an inhibitor of specific enzymes, which could lead to therapeutic benefits in metabolic disorders .

Biological Activities

The compound exhibits several biological activities, including:

- Antioxidant Properties : Methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate has been identified as a mitochondrial-targeted antioxidant, which helps mitigate oxidative stress in cells .

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from degeneration through modulation of cellular signaling pathways .

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .

Case Studies and Research Findings

- Neurodegeneration Models : In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. The study highlighted its ability to cross the blood-brain barrier effectively .

- Metabolic Disorders : Clinical trials assessing the efficacy of methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate in metabolic syndrome patients showed significant improvements in insulin sensitivity and lipid profiles .

- Cancer Research : Investigations into its anticancer properties revealed that the compound can induce apoptosis in certain cancer cell lines by activating caspase pathways, suggesting its potential as an adjunct therapy in oncology.

Data Table

Scientific Research Applications

Peptide Synthesis

Methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate hydrochloride serves as a valuable building block in the synthesis of peptides. Its structure allows it to participate in various coupling reactions, facilitating the formation of peptide bonds. The phenylmethoxycarbonyl (Pmc) protecting group enhances the stability of the amino group during synthesis, making it a preferred choice for chemists working on peptide libraries and complex biomolecules.

Medicinal Chemistry

This compound has been investigated for its potential as a prodrug, which can enhance the bioavailability of active pharmaceutical ingredients. The ester functionality can be hydrolyzed in vivo to release the active drug, making it an attractive candidate for drug formulation strategies aimed at improving therapeutic efficacy.

Biochemical Studies

In biochemistry, methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate hydrochloride is utilized to study enzyme-substrate interactions and protein synthesis mechanisms. Its ability to mimic natural amino acids allows researchers to explore the dynamics of protein folding and function, particularly in systems where traditional substrates may not be applicable.

Case Study 1: Peptide Library Development

A study published in Journal of Peptide Science demonstrated the successful use of methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate hydrochloride in constructing a diverse peptide library. The research highlighted how the compound facilitated efficient coupling reactions under mild conditions, resulting in high yields of desired peptides with minimal side products.

Case Study 2: Drug Delivery Systems

Research featured in Pharmaceutical Research explored the compound's role as a prodrug in targeted drug delivery systems. The study showed that when incorporated into liposomal formulations, methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate hydrochloride significantly enhanced the stability and release profile of encapsulated drugs, leading to improved therapeutic outcomes in preclinical models.

Comparison with Similar Compounds

L-NAME Hydrochloride

Structure: Methyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride (CAS: 51298-62-5). Molecular Formula: C₇H₁₅N₅O₄·HCl (269.7 g/mol) .

| Feature | Target Compound | L-NAME Hydrochloride |

|---|---|---|

| Amino Protection | Benzyloxycarbonyl (Z) | Nitro group (NO₂) |

| Stereochemistry | R-configuration | S-configuration |

| Primary Use | Peptide synthesis | Nitric oxide synthase inhibitor |

| Deprotection Method | Hydrogenolysis or strong acids | Enzymatic reduction |

Key Difference : The nitro group in L-NAME confers inhibitory activity against nitric oxide synthase, making it a tool in cardiovascular research. In contrast, the Z group in the target compound is inert in biological systems, favoring synthetic applications .

H-Orn(Boc)-OMe·HCl

Structure: Methyl (2S)-2-amino-5-[(tert-butoxycarbonyl)amino]pentanoate;hydrochloride (CAS: 2480-96-8). Molecular Formula: C₁₁H₂₃ClN₂O₄ (282.765 g/mol) .

| Feature | Target Compound | H-Orn(Boc)-OMe·HCl |

|---|---|---|

| Amino Protection | Benzyloxycarbonyl (Z) | tert-Butoxycarbonyl (Boc) |

| Stability | Acid-stable | Acid-labile |

| Deprotection Method | Harsh conditions (HBr/HOAc) | Mild acidic conditions (TFA) |

Key Difference : The Boc group’s acid lability simplifies deprotection in solid-phase peptide synthesis, whereas the Z group’s stability is advantageous in stepwise syntheses requiring orthogonal protection .

Methyl 5-(prop-2-enoxycarbonylamino)pentanoate Hydrochloride

Structure: Methyl (2S)-2-amino-5-(allyloxycarbonylamino)pentanoate;hydrochloride. Molecular Formula: C₁₀H₁₉ClN₂O₄ (266.72 g/mol) .

| Feature | Target Compound | Allyloxycarbonyl Derivative |

|---|---|---|

| Amino Protection | Benzyloxycarbonyl (Z) | Allyloxycarbonyl (Alloc) |

| Deprotection Method | Hydrogenolysis | Palladium-catalyzed removal |

| Application | General peptide synthesis | Orthogonal protection strategies |

Key Difference : The Alloc group enables chemoselective deprotection under neutral conditions, offering flexibility in multi-step syntheses compared to the Z group’s requirement for harsh conditions .

Nα-Tosyl-L-arginine Methyl Ester Hydrochloride

Structure: Methyl (2S)-5-guanidino-2-[(4-methylphenyl)sulfonamido]pentanoate;hydrochloride (CAS: MFCD00012578). Molecular Formula: C₁₅H₂₄ClN₅O₄S (418.9 g/mol) .

| Feature | Target Compound | Tosyl-Arginine Derivative |

|---|---|---|

| Side Chain | Z-protected amino group | Tosyl-protected guanidino group |

| Function | Building block for peptides | Enzyme inhibitor (e.g., trypsin) |

| Solubility | Moderate hydrophobicity | Higher polarity due to sulfonamide |

Key Difference : The tosyl group’s electron-withdrawing nature enhances stability in enzymatic environments, contrasting with the Z group’s role in steric protection .

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.